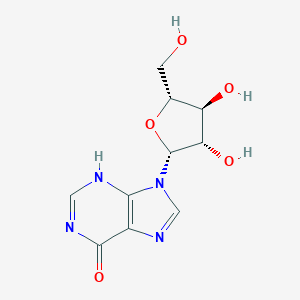
Anilopam
Descripción general
Descripción
Anilopam es un analgésico opioide que pertenece a la clase de las benzazepinas. Fue desarrollado por Pentwell en la década de 1960, pero nunca se comercializó . El nombre IUPAC del compuesto es 4-[2-(7-metoxi-4-metil-1,2,4,5-tetrahidro-3-benzazepin-3-il)etil]anilina, y su fórmula molecular es C20H26N2O .
Aplicaciones Científicas De Investigación
Direcciones Futuras
Métodos De Preparación
La síntesis de Anilopam implica varios pasos, comenzando con la preparación del núcleo de benzazepina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de benzazepina: Esto implica la ciclación de precursores apropiados en condiciones controladas.
Funcionalización: Introducción de los grupos metoxi y metilo en posiciones específicas del anillo de benzazepina.
Unión de la porción de anilina: Este paso implica el acoplamiento del núcleo de benzazepina con derivados de anilina bajo condiciones de reacción adecuadas.
Análisis De Reacciones Químicas
Anilopam experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Mecanismo De Acción
Anilopam ejerce sus efectos actuando como agonista en los receptores opioides, particularmente el receptor mu-opioide. Esta interacción conduce a la inhibición de la liberación de neurotransmisores y la modulación de las señales del dolor en el sistema nervioso central. Los objetivos moleculares del compuesto incluyen los receptores opioides, y sus vías implican la activación de receptores acoplados a proteínas G y subsiguientes cascadas de señalización intracelular .
Comparación Con Compuestos Similares
Anilopam se puede comparar con otros analgésicos opioides como la morfina, la codeína y el fentanilo. Si bien todos estos compuestos actúan sobre los receptores opioides, la estructura única de benzazepina de this compound lo distingue de los opioides más conocidos. Compuestos similares incluyen:
Morfina: Un analgésico opioide bien conocido con un marco estructural diferente.
Codeína: Otro opioide con una estructura y un perfil farmacológico distintos.
Fentanilo: Un opioide sintético con una estructura química diferente pero con objetivos de receptores similares.
La singularidad de this compound radica en su núcleo de benzazepina, que ofrece un perfil farmacocinético y farmacodinámico diferente en comparación con otros opioides .
Propiedades
IUPAC Name |
4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCHTURXQMPGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016515 | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53716-46-4, 2650709-38-7 | |
| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilopam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANILOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)



![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)






